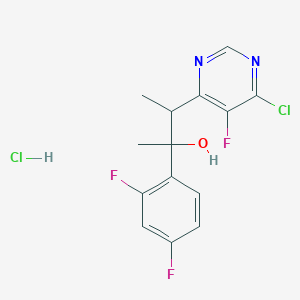

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride

Vue d'ensemble

Description

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the chloro and fluoro substituents. The final step often involves the formation of the butan-2-ol moiety and its conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Molecular Characteristics

-

Molecular Formula : C16H13Cl3F3N5O

-

Molecular Weight : 454.7 g/mol

-

IUPAC Name : 3-(6-chloro-5-fluoropyrimidin-4-yl)-1-(3-chloro-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)butan-2-ol; hydrochloride

Synthetic Routes

-

Formation of the Pyrimidine Ring :

-

The initial step involves synthesizing the pyrimidine ring through reactions with appropriate precursors under controlled conditions. Chlorinating and fluorinating agents are often used to introduce the chloro and fluoro substituents.

-

-

Introduction of the Triazole Ring :

-

A cyclization reaction introduces the triazole ring using suitable precursors. Catalysts and specific reaction conditions are necessary to ensure successful formation.

-

-

Final Steps :

Reaction Conditions

The synthesis typically requires specific solvents and temperatures:

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Initial reactions are conducted at low temperatures (5°C) before warming to room temperature for further processing.

Oxidation Reactions

-

The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction Reactions

-

Chloro and fluoro substituents can be reduced under specific conditions, potentially altering its biological activity.

Biological Activity Mechanism

The primary mechanism of action for this compound involves:

-

Inhibition of ergosterol synthesis, crucial for fungal cell membranes.

This disruption leads to compromised cell integrity and eventual cell death in both fungi and bacteria.

Potential Uses

-

Development of new therapeutic agents targeting resistant strains of fungi and bacteria.

Interaction Studies

Research indicates that this compound interacts with specific molecular targets involved in microbial metabolism, leading to alterations in enzyme activity critical for survival .

Applications De Recherche Scientifique

Antifungal Activity

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride is primarily recognized as an impurity or intermediate in the synthesis of Voriconazole, a broad-spectrum antifungal agent. Voriconazole is effective against various fungal infections, including those caused by Aspergillus species and Candida .

Synthesis of Voriconazole

The compound serves as a crucial building block in the multi-step synthesis of Voriconazole. The synthetic route typically involves:

- Friedel-Crafts acylation of difluorobenzene.

- Subsequent reactions that introduce the pyrimidine and triazole moieties .

Case Study: Voriconazole Synthesis

A detailed study on the synthesis of Voriconazole highlighted the importance of intermediates like this compound in achieving high yields and purity levels of the final product. The research demonstrated that optimizing reaction conditions could enhance the efficiency of synthesizing this compound, thereby improving the overall production process for Voriconazole .

Medicinal Chemistry Insights

In medicinal chemistry, this compound's structural characteristics allow for modifications that can lead to enhanced biological activity or reduced toxicity. The presence of fluorine atoms in both the pyrimidine and phenyl rings contributes to lipophilicity and metabolic stability, making it a valuable candidate for further drug development .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antifungal Activity | Intermediate in Voriconazole synthesis; effective against fungal infections |

| Synthetic Route | Involves multi-step synthesis including Friedel-Crafts acylation |

| Medicinal Chemistry | Potential for structural modifications to enhance drug properties |

Mécanisme D'action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-phenylbutan-2-ol hydrochloride

- 3-(6-Chloropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride

Uniqueness

The unique combination of chloro and fluoro substituents in 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride may confer distinct biological activities or chemical reactivity compared to similar compounds.

Activité Biologique

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride, also known as Voriconazole impurity, is a compound with significant biological activity, particularly in the field of pharmaceuticals. This article examines its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14Cl2F3N5O

- Molecular Weight : 420.22 g/mol

- CAS Number : 188416-20-8

- Purity : Minimum 95% .

The compound acts primarily as an antifungal agent, inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death. Voriconazole and its derivatives have been shown to be effective against a variety of fungi, including Candida and Aspergillus species .

Antifungal Efficacy

Voriconazole is well-documented for its antifungal properties. Studies have demonstrated its effectiveness against resistant strains of Aspergillus fumigatus, making it a critical agent in treating invasive aspergillosis. The compound's broad-spectrum activity includes:

- Candida spp. : Effective against various species, including C. albicans and C. glabrata.

- Aspergillus spp. : Particularly effective against A. fumigatus, including azole-resistant strains.

Pharmacokinetics

Voriconazole exhibits nonlinear pharmacokinetics with high oral bioavailability (approximately 96%). It is extensively metabolized in the liver, primarily by CYP2C19, CYP2C9, and CYP3A4 enzymes. Its half-life ranges from 6 to 12 hours depending on individual metabolism .

Clinical Trials

- Trial on Invasive Aspergillosis :

- Comparative Study of Antifungal Agents :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2F3N5O |

| Molecular Weight | 420.22 g/mol |

| CAS Number | 188416-20-8 |

| Antifungal Spectrum | Broad (Candida, Aspergillus) |

| Bioavailability | ~96% (oral) |

| Half-life | 6 to 12 hours |

Propriétés

IUPAC Name |

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2O.ClH/c1-7(12-11(18)13(15)20-6-19-12)14(2,21)9-4-3-8(16)5-10(9)17;/h3-7,21H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFRQNVARBDXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=NC=N1)Cl)F)C(C)(C2=C(C=C(C=C2)F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657714 | |

| Record name | 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184919-11-6, 188416-35-5 | |

| Record name | 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-α,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.